Cas no 118498-92-3 (Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI))

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) structure
118498-92-3 structure
Nome do Produto:Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
N.o CAS:118498-92-3
MF:C51H71NO15
MW:938.107156991959
CID:198682

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
    • (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylo
    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-...
    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl
    • phenelfamycin B
    • (2E,4E,6E)-7-(5-{(3E,5E)-7-[(2-{2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dien-1-yl]-4-[(phenylacetyl)oxy]tetrahydro-2H-pyran-2-
    • Benzeneacetic acid, 2-(2-((7-(5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl)-6-methoxy-5-methyl-2,4-octadienyl)amino)-1-(((2,6-dideoxy-3-O-methyl-alpha-lyxo-hexopyranosyl)oxy)methyl)-2-oxoethyl)tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-3-yl ester
    • Benzeneacetic acid, 2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-yl ester (9CI)
    • Phenelfamycins B
    • Inchi: 1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+
    • Chave InChI: BQKXPBTYVGLILY-CEKXONASSA-N
    • SMILES: O1C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])(C1(C([H])(C(N([H])C([H])([H])/C(/[H])=C(\[H])/C(/[H])=C(\C([H])([H])[H])/C([H])(C([H])(C([H])([H])[H])C1([H])C([H])([H])C([H])(C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(=O)O[H])O1)O[H])OC([H])([H])[H])=O)C([H])([H])OC1([H])C([H])([H])C([H])(OC([H])([H])[H])OC([H])(C([H])([H])[H])C1([H])O[H])O[H])O[H])OC(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Propriedades Computadas

  • Massa Exacta: 937.48253
  • Massa monoisotópica: 937.482371
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 67
  • Contagem de Ligações Rotativas: 23
  • Complexidade: 1800
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 14
  • Contagem de Stereocenters de Obrigações Definidas: 7
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 229
  • XLogP3: 4.718

Propriedades Experimentais

  • Densidade: 1.25
  • Ponto de ebulição: 1017.7°Cat760mmHg
  • Ponto de Flash: 569.3°C
  • Índice de Refracção: 1.588
  • PSA: 229
  • pka: 4.55±0.10(Predicted)

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Literatura Relacionada

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd